molecular formula C12H16F2N4 B8108259 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane

10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane

Cat. No.: B8108259
M. Wt: 254.28 g/mol
InChI Key: SAMKBMJSKJFASG-UHFFFAOYSA-N
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Description

10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[45]decane is a synthetic compound characterized by its unique spirocyclic structure, which includes a pyrimidine ring and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane can be achieved through a copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction involves a tandem radical addition and dearomatizing cyclization process . The reaction conditions typically include the use of a copper catalyst, such as copper(I) bromide, and a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized spirocyclic compounds.

Scientific Research Applications

10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4

Mechanism of Action

The mechanism by which 10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorinated and spirocyclic moieties. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,10-Difluoro-2-(pyrimidin-2-yl)-2,7-diazaspiro[4.5]decane is unique due to the presence of two fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

6,6-difluoro-2-pyrimidin-2-yl-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N4/c13-12(14)2-6-15-8-11(12)3-7-18(9-11)10-16-4-1-5-17-10/h1,4-5,15H,2-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMKBMJSKJFASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1(F)F)CCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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